

## **C9-200 structure and function in LNPs**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | C9-200    |           |
| Cat. No.:            | B15575938 | Get Quote |

An In-Depth Technical Guide to the Structure and Function of C9-200 in Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The advent of mRNA-based therapeutics and vaccines has been largely propelled by advancements in delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical frontrunner. A critical component of these LNPs is the ionizable cationic lipid, which plays a pivotal role in mRNA encapsulation, particle stability, and endosomal escape. This technical guide provides a comprehensive overview of **C9-200**, an ionizable cationic lipid that has demonstrated significant promise in the formulation of LNPs for therapeutic applications. We will delve into its molecular structure, its function within LNPs, and the experimental data supporting its efficacy. This guide also provides detailed experimental protocols for the synthesis, formulation, and characterization of **C9-200** LNPs, intended to be a valuable resource for researchers in the field of drug delivery.

## The Structure of C9-200

**C9-200** is an ionizable cationic lipid characterized by a central polyamine core and multiple nine-carbon alkyl tails.[1][2] Its chemical structure allows it to be positively charged at acidic pH, facilitating interaction with the negatively charged backbone of mRNA, and neutral at physiological pH, which contributes to its favorable safety profile.

Table 1: Physicochemical Properties of **C9-200** 



| Property         | Value                                                                                                                          | Reference |
|------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | 1,1'-((2-(4-(2-((2-(bis(2-hydroxynonyl)amino)ethyl)(2-hydroxynonyl)amino)ethyl)pipe razin-1-yl)ethyl)azanediyl)bis(nonan-2-ol) | [3][4]    |
| Chemical Formula | C55H115N5O5                                                                                                                    | [3][4]    |
| Molecular Weight | 926.56 g/mol                                                                                                                   | [4]       |
| Appearance       | To be determined                                                                                                               | [4]       |
| Purity           | ≥95% (mixture of isomers)                                                                                                      | [3]       |
| Solubility       | Sparingly soluble in Ethanol<br>(1-10 mg/ml)                                                                                   | [3]       |

### The Function of C9-200 in LNPs

The primary function of **C9-200** in LNPs is to facilitate the encapsulation and intracellular delivery of mRNA. Its ionizable nature is key to this process. During LNP formulation at an acidic pH, the amine groups of **C9-200** become protonated, leading to a positive charge that enables the electrostatic complexation with negatively charged mRNA. Upon administration and circulation at physiological pH (around 7.4), the surface charge of the LNP becomes near-neutral, which helps to reduce clearance by the immune system and minimize toxicity.

Once the LNP is taken up by a cell into an endosome, the internal pH of the endosome drops. This acidic environment again protonates **C9-200**, leading to a net positive charge on the LNP. This is hypothesized to facilitate the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into the protein of interest. The length of the lipid tails of the ionizable lipid has been shown to influence the efficacy of mRNA delivery, with different tail lengths being optimal for different sizes of mRNA cargo.[2]

## In Vivo Efficacy of C9-200 LNPs



Studies have demonstrated the potential of **C9-200** LNPs for in vivo mRNA delivery. The efficacy of **C9-200** LNPs has been compared to other ionizable lipids with varying alkyl tail lengths, such as C8-200, C10-200, and the widely used C12-200.

Table 2: In Vivo Expression of Erythropoietin (EPO) mRNA Delivered by Various LNPs in Mice

| lonizable Lipid | Serum EPO Concentration at 6h (pg/mL) (Mean ± SD) | Serum EPO Concentration at 30h (pg/mL) (Mean ± SD) |
|-----------------|---------------------------------------------------|----------------------------------------------------|
| C9-200          | ~1,000                                            | ~500                                               |
| C10-200         | ~10,000                                           | ~2,000                                             |
| C11-200         | ~1,000                                            | ~500                                               |
| C12-200         | ~3,000                                            | ~2,500                                             |
| C13-200         | ~2,000                                            | ~2,500                                             |
| C14-200         | ~2,000                                            | ~1,500                                             |

Data extracted and estimated from graphical representations in Mrksich et al., J. Biomed. Mater. Res. A, 2024.[2]

Table 3: In Vivo Hepatic Indel Formation by Cas9 mRNA LNPs in Mice



| Ionizable Lipid | Indel Percentage (%) (Mean ± SD) |
|-----------------|----------------------------------|
| C8-200          | ~4                               |
| C9-200          | 35                               |
| C10-200         | ~13                              |
| C11-200         | ~25                              |
| C12-200         | ~10                              |
| C13-200         | ~5                               |
| C14-200         | ~5                               |
| C15-200         | <2                               |
| C16-200         | <2                               |

Data extracted from Mrksich et al., J. Biomed. Mater. Res. A, 2024.[2]

These results suggest that the optimal ionizable lipid tail length is dependent on the specific mRNA cargo. Notably, **C9-200** LNPs demonstrated significantly higher efficacy for the delivery of larger Cas9 mRNA, leading to a 3-fold increase in indel formation compared to the standard C12-200 LNP.[2]

Table 4: Physicochemical Characteristics of C9-200 LNPs

| Parameter                    | Value (Mean ± SD)                     |
|------------------------------|---------------------------------------|
| Hydrodynamic Diameter (nm)   | 85.6 ± 0.9                            |
| Polydispersity Index (PDI)   | 0.11 ± 0.01                           |
| Zeta Potential (mV)          | -2.3 ± 1.5                            |
| Encapsulation Efficiency (%) | >90% (typical for this class of LNPs) |

Physicochemical data for C12-200 LNPs are often reported to be in a similar range, with high encapsulation efficiencies generally achieved.[5][6]



# Experimental Protocols Synthesis of C9-200 Ionizable Lipid

The synthesis of **C9-200** is achieved through a straightforward SN2 reaction. This involves the reaction of a polyamine core with an alkyl epoxide.



Click to download full resolution via product page

Synthesis of **C9-200** via SN2 reaction.

#### Methodology:

- Epoxide Synthesis: If not commercially available, the 1,2-epoxynonane can be synthesized via an mCPBA epoxidation reaction from the corresponding alkene.[1]
- SN2 Reaction: The polyamine core (200) is reacted with an excess of 1,2-epoxynonane. The
  reaction is typically carried out in a suitable solvent, such as ethanol, and may require
  heating to proceed at a reasonable rate.
- Purification: Following the reaction, the resulting C9-200 lipid is purified, often using column chromatography, to remove unreacted starting materials and byproducts.

#### Formulation of C9-200 LNPs

**C9-200** LNPs are typically formulated using a microfluidic mixing technique, which allows for precise control over particle size and polydispersity.





Click to download full resolution via product page

LNP formulation via microfluidic mixing.

#### Methodology:

- Preparation of Solutions:
  - Lipid Phase: A solution of C9-200, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) is prepared in ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).
  - Aqueous Phase: The mRNA is diluted in an acidic buffer (e.g., citrate buffer, pH 4.0) to ensure the protonation of C9-200.
- Microfluidic Mixing: The lipid and aqueous phases are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to lipid phase). The rapid mixing within the microfluidic channels leads to the self-assembly of the LNPs.



 Dialysis and Concentration: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. The LNPs can then be concentrated using ultrafiltration if necessary.

## **Characterization of C9-200 LNPs**

#### Methodology:

- Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
- Zeta Potential: Determined by Laser Doppler Velocimetry.
- mRNA Encapsulation Efficiency: Typically quantified using a fluorescent dye-based assay, such as the RiboGreen assay.[7] The fluorescence of the dye is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: EE (%) = (Total RNA Free RNA) / Total RNA \* 100

# **Proposed Mechanism of Action**





Click to download full resolution via product page

Proposed mechanism of C9-200 LNP-mediated mRNA delivery.



#### Conclusion

**C9-200** is a promising ionizable cationic lipid for the formulation of LNPs for mRNA delivery. Its unique nine-carbon tail structure has been shown to be particularly effective for the delivery of large mRNA molecules, such as Cas9 mRNA, leading to enhanced gene editing efficiency in vivo. The straightforward synthesis and formulation protocols, coupled with its demonstrated efficacy, make **C9-200** an attractive candidate for the development of next-generation mRNA therapeutics. Further research is warranted to fully elucidate the structure-function relationships of **C9-200** and to explore its potential in a wider range of therapeutic applications. This guide provides a solid foundation of technical information to aid researchers in their exploration of **C9-200** and its role in advancing the field of nucleic acid delivery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes - RSC Pharmaceutics (RSC Publishing)
   DOI:10.1039/D5PM00150A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. sciex.com [sciex.com]
- To cite this document: BenchChem. [C9-200 structure and function in LNPs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575938#c9-200-structure-and-function-in-lnps]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com